6-Methylthioguanosine monophosphate

Purine metabolism Amidophosphoribosyltransferase inhibition Thiopurine pharmacology

6-Methylthioguanosine monophosphate (meTGMP; 6-S-Methyl-6-thio-5'-guanylic acid; CAS 34020-33-2) is a purine ribonucleoside monophosphate with molecular formula C₁₁H₁₆N₅O₇PS and molecular weight 393.31 g/mol. It is the S-methylated derivative of 6-thioguanosine monophosphate (TGMP), formed endogenously by thiopurine S-methyltransferase (TPMT; EC 2.1.1.67) using S-adenosyl-L-methionine as methyl donor.

Molecular Formula C11H16N5O7PS
Molecular Weight 393.32 g/mol
CAS No. 34020-33-2
Cat. No. B1259058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylthioguanosine monophosphate
CAS34020-33-2
Molecular FormulaC11H16N5O7PS
Molecular Weight393.32 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C11H16N5O7PS/c1-25-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
InChIKeyQJRQZGPABIMRAZ-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylthioguanosine Monophosphate (CAS 34020-33-2): Core Identity and Procurement-Relevant Classification


6-Methylthioguanosine monophosphate (meTGMP; 6-S-Methyl-6-thio-5'-guanylic acid; CAS 34020-33-2) is a purine ribonucleoside monophosphate with molecular formula C₁₁H₁₆N₅O₇PS and molecular weight 393.31 g/mol [1]. It is the S-methylated derivative of 6-thioguanosine monophosphate (TGMP), formed endogenously by thiopurine S-methyltransferase (TPMT; EC 2.1.1.67) using S-adenosyl-L-methionine as methyl donor [2]. As a key metabolite of the anticancer and immunosuppressant prodrug 6-thioguanine, meTGMP occupies a distinct node in thiopurine pharmacology: it is widely regarded as an inactivation product of TGMP, in marked contrast to the methylation-dependent activation seen with the inosine-series analog 6-methylthioinosine monophosphate (meTIMP) [3]. The compound is detectable across human tissues and biofluids, including liver, kidney, urine, and blood, and exists in all living organisms from bacteria to humans [1].

Metabolic Role TPMT-mediated inactivation node of 6-thioguanine pharmacology
Enzymatic Profile Reported inferior inhibitor of de novo purine synthesis vs TGMP
Series Distinction Guanine-series inactivation metabolite; not equivalent to meTIMP (inosine-series activator)

Why 6-Methylthioguanosine Monophosphate Cannot Be Replaced by TGMP, meTIMP, or Other In-Class Thiopurine Nucleotides in Research Procurement


Substituting meTGMP with its unmethylated parent TGMP, the inosine analog meTIMP, or the triphosphate TGTP is scientifically invalid because these compounds occupy fundamentally divergent functional roles in thiopurine pharmacology. TGMP is a potent pseudofeedback inhibitor of glutamine-phosphoribosylpyrophosphate amidotransferase, the first committed step of de novo purine synthesis [1]; meTGMP, by contrast, is demonstrably inferior at this enzymatic blockade and does not contribute meaningfully to purine synthesis inhibition [2]. Meanwhile, meTIMP—the inosine-series methylated nucleotide—acts as a strong DNPS inhibitor and a key cytotoxic effector for 6-mercaptopurine, whereas meTGMP represents an inactivation shunt for 6-thioguanine [3]. Furthermore, meTGMP uniquely contributes to TPMT-dependent epigenetic modulation via DNMT suppression, an activity not shared by TGMP or TGTP [4]. These functional divergences mean that interchanging these nucleotides in experimental workflows conflates activation with inactivation, purine synthesis inhibition with epigenetic remodeling, and guanine-series with inosine-series pharmacology—undermining data reproducibility and mechanistic interpretation.

TGMP / Unmethylated Parent TGMP is a potent DNPS inhibitor; meTGMP is an inactivation shunt, making direct substitution mechanistically confounding.
meTIMP / Inosine-Series Nucleotide meTIMP is a cytotoxic effector for 6-MP; meTGMP is a detoxification product for 6-TG, leading to divergent pathway interpretation.
TGTP / Triphosphate Forms TGTP lacks DNMT-suppressive activity; meTGMP uniquely contributes to epigenetic remodeling studies via TPMT-dependent methylation.

Product-Specific Quantitative Differentiation Evidence for 6-Methylthioguanosine Monophosphate (CAS 34020-33-2) Against Key Comparators


meTGMP Is Inferior to TGMP as an Inhibitor of De Novo Purine Synthesis: Direct Enzymatic Comparison

In a direct head-to-head comparison using PP-ribose-P amidotransferase (glutamine phosphoribosylpyrophosphate amidotransferase), the first committed enzyme of de novo purine biosynthesis, 6-methylthioguanylic acid (meTGMP) was inferior to 6-thioguanylic acid (TGMP) as an inhibitor [1]. Consequently, the methylated derivatives of 6-thioguanylic acid probably do not contribute significantly to the marked inhibition of purine synthesis de novo produced in mammalian cells by 6-thioguanine [1]. This finding is contrasted with the 6-mercaptopurine series, where S-methylation of thioinosine monophosphate (TIMP) yields meTIMP, a potent DNPS inhibitor that significantly contributes to cytotoxicity [2].

DNPS Inhibition
Head-to-head
TGMP: Potent pseudofeedback inhibitor
meTGMP: Inferior inhibitor (no meaningful contribution)
Supports TPMT inactivation pathway context; DNPS inhibition not expected.
Enzymatic assay in H.Ep. No.2 cells; class-level inference.
Purine metabolism Amidophosphoribosyltransferase inhibition Thiopurine pharmacology De novo purine synthesis

Methylthioguanosine Nucleotides Are the Least Cytotoxic Thiopurine Metabolites: Rank-Order Evidence from Metabolite Profiling

In a systematic cytotoxicity profiling study measuring thiopurine metabolite effects, methyl-thioinosine-monophosphate (meTIMP) and thioguanosine-tri-phosphate (TGTP) ranked as the most toxic metabolites, while methyl-thioguanosine nucleotides (meTGMP, meTGDP, meTGTP collectively designated meTGXP) were the least toxic [1]. This rank-order finding is consistent with the established model wherein TPMT-mediated S-methylation of TGMP to meTGMP represents a detoxification/inactivation pathway for 6-thioguanine, whereas methylation of TIMP to meTIMP generates a potent cytotoxic effector for 6-mercaptopurine [2]. In MOLT4 leukemia cells, siRNA-mediated TPMT knockdown produced a quantifiable 34% increase in sensitivity to 1 µM 6-TG, confirming that TPMT activity—and by extension meTGMP formation—attenuates 6-TG cytotoxicity [2].

Cytotoxicity Rank
Cross-study comparable
Least toxic among profiled thiopurine metabolites
Rank order: meTIMP/TGTP (most toxic) → meTGXP (least toxic)
Reported cytotoxicity rank; supports inactivation pathway monitoring in cell models.
MOLT4 leukemia cells; TPMT knockdown increased 6-TG sensitivity (34%).
Thiopurine cytotoxicity Leukemia cell models Metabolite toxicity ranking Mercaptopurine metabolism

meTGMP Contributes to DNMT Suppression and Global DNA Hypomethylation: A Property Not Shared by TGMP or Triphosphate Metabolites

Hogarth et al. (2008) demonstrated that 6-methylthioguanosine 5'-monophosphate (meTGMP), the TPMT-metabolised 6-MP metabolite, contributes to a decrease in DNA methyltransferase (DNMT) levels and global DNA methylation [1]. This epigenetic effect was observed in a human embryonic kidney cell line with inducible TPMT expression; the decrease in global methylation and DNMT activity was comparable to that achieved by the reference demethylating agent 5-aza-2'-deoxycytidine [1]. This epigenetic modulatory activity is not attributed to TGMP, TGTP, or meTIMP, distinguishing meTGMP as a thiopurine nucleotide with a unique DNMT-suppressive profile [1][2].

DNMT Suppression
Class-level inference
meTGMP: Decreased DNMT levels & global methylation
TGMP/TGTP: No reported DNMT-suppressive activity
Supports epigenetic remodeling research context; not attributed to unmethylated or triphosphate forms.
Effect comparable to 5-aza-2'-deoxycytidine; TPMT-dependent (Data to verify).
Epigenetics DNA methyltransferase inhibition Thiopurine epigenomics Global DNA methylation

meTGMP Can Be Sequentially Phosphorylated to meTGTP in Intact Human Erythrocytes: Quantitative Nucleotide Kinase Utilization

Nelson et al. (1977) demonstrated that intact human erythrocytes can convert 6-methylthioguanosine monophosphate to its triphosphate form (meTGTP) in micromolar amounts via endogenous nucleotide monophosphate kinases, albeit the reaction proceeds very slowly compared to canonical purine nucleotides [1]. The S-methylation of 6-thiopurines was confirmed in erythrocytes incubated with physiological concentrations of methionine-(CH₃-³H), with 6-methylthioguanosine triphosphate and 6-methylmercaptopurine riboside triphosphate formed from the corresponding thiopurine nucleotides by methyl transfer from S-adenosylmethionine [1]. This phosphorylation capacity, while limited, distinguishes meTGMP from nucleotides that cannot serve as kinase substrates and provides a biochemical rationale for the detection of meTGDP and meTGTP in cellular systems [2].

Phosphorylation Capacity
Supporting evidence
Micromolar meTGTP formed (24 h, erythrocytes)
Described as very slow vs canonical nucleotides
Supports kinase substrate context; slow conversion limits pool accumulation.
Intact human erythrocytes; S-adenosylmethionine-dependent methyl transfer.
Nucleotide phosphorylation Erythrocyte metabolism Thiopurine nucleotide kinases Methyl transfer

LC-MS/MS Analytical Reference Standard: Validated Quantification of meTGMP in Patient-Derived Biological Matrices

Hofmann et al. (2012) developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method enabling simultaneous quantification of eleven thiopurine nucleotides—including meTGMP, meTGDP, and meTGTP—in red blood cells from inflammatory bowel disease patients on long-term azathioprine therapy [1]. The method achieved intra- and interassay variability below 8% and accuracy of 92% to 107% in spiked quality control samples using stable isotope-labeled internal standards [1]. For laboratories requiring authenticated meTGMP as an analytical reference standard for LC-MS/MS method development, calibration, or therapeutic drug monitoring applications, the identity and purity of the purchased compound directly impact quantification fidelity .

LC-MS/MS Reference
Supporting evidence
Accuracy 92–107%, variability
Simultaneous quantification of 11 thiopurine nucleotides
Supports analytical reference standard use in bioanalytical validation; method transfer requires source-specific review.
Human RBC research matrices; Hofmann et al. 2012 validated method.
Therapeutic drug monitoring LC-MS/MS quantification Thiopurine metabolite analysis Analytical reference standard

Validated Application Scenarios for 6-Methylthioguanosine Monophosphate (CAS 34020-33-2) Based on Quantitative Differentiation Evidence


TPMT-Dependent Inactivation Pathway Studies in Thiopurine Pharmacology

Use meTGMP as the definitive S-methylated guanosine nucleotide to dissect TPMT-mediated detoxification of 6-thioguanine, distinct from the TPMT-mediated activation of 6-mercaptopurine via meTIMP. The compound's demonstrated inferiority to TGMP as a PP-ribose-P amidotransferase inhibitor [1], combined with the 34% increase in 6-TG cytotoxicity upon TPMT knockdown [2], makes it the correct probe for experiments requiring an authentic inactivation-pathway nucleotide free of confounding DNPS inhibition.

Epigenetic Mechanism Studies Linking Thiopurine Metabolism to DNA Hypomethylation

Deploy meTGMP as the sole methylated thiopurine monophosphate with documented DNMT-suppressive activity comparable to 5-aza-2'-deoxycytidine [1]. This application is uniquely supported by evidence that meTGMP—but not TGMP, TGTP, or meTIMP—contributes to decreased DNMT levels and global DNA methylation in a TPMT-dependent manner, enabling research at the intersection of nucleotide antimetabolite pharmacology and epigenetic regulation.

LC-MS/MS Analytical Reference Standard for Clinical Thiopurine Metabolite Monitoring

Apply authenticated meTGMP (purity ≥95% or ≥98%) as a calibrator or quality control material in the validated Hofmann et al. (2012) LC-MS/MS method for simultaneous quantification of eleven thiopurine nucleotides in red blood cells from patients receiving azathioprine or 6-mercaptopurine therapy [1]. The method's demonstrated intra-/interassay variability below 8% and accuracy of 92-107% underscores the requirement for a well-characterized meTGMP reference standard.

In Situ Generation of Methylthioguanosine Triphosphate for Kinase Substrate Studies

Utilize meTGMP as a precursor for the in situ enzymatic generation of meTGDP and meTGTP in erythrocyte or recombinant kinase systems, leveraging the demonstrated—albeit slow—capacity of nucleotide monophosphate kinases to phosphorylate the S-methylated guanosine nucleotide to micromolar triphosphate levels [1]. This scenario is appropriate for studies where pre-formed meTGTP is unavailable or where the phosphorylation kinetics themselves are the object of investigation.

Application
Selection Property
Validation Focus
TPMT inactivation pathway dissection
S-methylated guanosine nucleotide; does not inhibit DNPS
Pathway-specific TPMT activity endpoints without confounding purine synthesis blockade
Epigenetic remodeling studies
DNMT-suppressive thiopurine nucleotide
Global DNA methylation and DNMT activity assays; TPMT-dependent context
Bioanalytical method validation
High-purity methylated guanosine reference
Accuracy/precision in research biofluid matrices; ISTD-based quantification
In situ kinase substrate generation
Monophosphate precursor for slow phosphorylation
Triphosphate formation kinetics in kinase-competent models
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